molecular formula C9H6ClNO B12361914 6-chloro-6H-quinolin-2-one

6-chloro-6H-quinolin-2-one

Cat. No.: B12361914
M. Wt: 179.60 g/mol
InChI Key: CYZLEBKCABJJCU-UHFFFAOYSA-N
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Description

6-chloro-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a chlorine atom at the 6th position and a keto group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-6H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and a substoichiometric amount of copper acetate (Cu(OAc)2) as an oxidant . This method is efficient and can be performed under mild conditions.

Another method involves the direct carbonylation of o-alkenylanilines using carbon dioxide (CO2) or triphosgene (BTC) as the carbonyl source . This approach is practical and applicable for both scientific research and industrial applications.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often employs transition metal-catalyzed reactions or green reaction protocols to ensure high yields and minimal environmental impact . These methods are optimized for large-scale production and are designed to be cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-6H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloro-6H-quinolin-2-ol.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: Quinolin-2,3-dione derivatives.

    Reduction: 6-chloro-6H-quinolin-2-ol.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-6H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-6H-quinolin-2-one involves its interaction with specific molecular targets. For instance, as an FXIa inhibitor, it binds to the active site of the enzyme, preventing the conversion of factor XI to its active form . This inhibition disrupts the coagulation cascade, thereby exerting its anticoagulant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-6H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a keto group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloro-6H-quinolin-2-one

InChI

InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H

InChI Key

CYZLEBKCABJJCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=CC2=CC1Cl

Origin of Product

United States

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